5-ヒドロキシピリジン-2-カルボン酸メチル

概要

説明

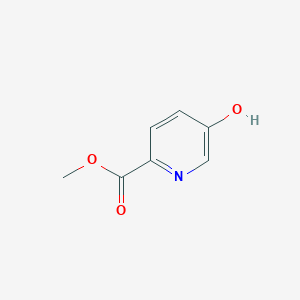

5-ヒドロキシピリジン-2-カルボン酸メチルは、分子式C7H7NO3を持つ有機化合物です。ピリジンの誘導体であり、5位にヒドロキシル基、2位にカルボン酸エステル基を有しています。この化合物は、化学、生物学、医学を含む様々な分野における用途で知られています。

科学的研究の応用

Methyl 5-hydroxypyridine-2-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Industry: The compound is used as an intermediate in the production of dyes, rubber additives, and surfactants.

作用機序

5-ヒドロキシピリジン-2-カルボン酸メチルがその効果を発揮するメカニズムには、分子標的や経路との相互作用が関係しています。 例えば、リポ多糖で刺激された細胞における一酸化窒素産生を阻害し、これは炎症の文脈で関連しています .

類似化合物の比較

類似化合物

5-ヒドロキシ-2-ピリジンカルボン酸メチル: 構造は似ていますが、特定の官能基や位置が異なる場合があります。

5-ヒドロキシ-2-ピリジンカルボン酸メチルエステル: 同様の特性を持つ別の誘導体.

独自性

5-ヒドロキシピリジン-2-カルボン酸メチルは、独特の化学的および生物学的特性を与える官能基の特定の組み合わせによって、独自のものとなっています。 一酸化窒素産生を阻害する能力は、他の類似化合物とは異なります .

生化学分析

Biochemical Properties

Methyl 5-hydroxypyridine-2-carboxylate plays a significant role in biochemical reactions, particularly in the inhibition of nitric oxide (NO) production. In vitro studies have shown that Methyl 5-hydroxypyridine-2-carboxylate inhibits NO production in lipopolysaccharide (LPS)-stimulated RAW264.7 and BV2 cells, with IC50 values of 115.67 and 118.80 μM, respectively . This inhibition suggests that Methyl 5-hydroxypyridine-2-carboxylate interacts with enzymes involved in the NO synthesis pathway, potentially affecting the activity of inducible nitric oxide synthase (iNOS).

Cellular Effects

Methyl 5-hydroxypyridine-2-carboxylate has been observed to influence various cellular processes. It does not exhibit cytotoxic effects at concentrations ranging from 6.25 to 200 μM . The compound’s ability to inhibit NO production suggests it may play a role in modulating inflammatory responses and immune cell function. Additionally, Methyl 5-hydroxypyridine-2-carboxylate may impact cell signaling pathways related to inflammation and immune responses.

Molecular Mechanism

The molecular mechanism of Methyl 5-hydroxypyridine-2-carboxylate involves its interaction with the NO synthesis pathway. By inhibiting the activity of iNOS, the compound reduces the production of NO, a key mediator in inflammatory responses . This inhibition likely occurs through direct binding interactions with the enzyme, preventing its activation and subsequent NO synthesis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 5-hydroxypyridine-2-carboxylate have been studied over time to assess its stability and long-term impact on cellular function. The compound exhibits stability under standard storage conditions, with a shelf life of up to three years when stored as a powder at -20°C . Long-term studies have shown that Methyl 5-hydroxypyridine-2-carboxylate maintains its inhibitory effects on NO production without significant degradation.

Dosage Effects in Animal Models

Studies on animal models have demonstrated that the effects of Methyl 5-hydroxypyridine-2-carboxylate vary with dosage. At lower doses, the compound effectively inhibits NO production without causing adverse effects. At higher doses, potential toxic effects may be observed, highlighting the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

Methyl 5-hydroxypyridine-2-carboxylate is involved in metabolic pathways related to the synthesis and degradation of NO. The compound interacts with enzymes such as iNOS, affecting the overall metabolic flux and levels of NO in cells . This interaction may also influence other metabolic pathways related to inflammation and immune responses.

Transport and Distribution

Within cells and tissues, Methyl 5-hydroxypyridine-2-carboxylate is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites where it can exert its inhibitory effects on NO production .

Subcellular Localization

Methyl 5-hydroxypyridine-2-carboxylate is localized within specific subcellular compartments, such as the cytoplasm, where it interacts with iNOS to inhibit NO production . The compound’s localization is likely influenced by targeting signals and post-translational modifications that direct it to its site of action.

準備方法

合成経路と反応条件

5-ヒドロキシピリジン-2-カルボン酸メチルは、いくつかの方法で合成できます。一般的なアプローチの1つは、ピリジンのヒドロキシメチル化、続いてエステル化です。 反応は通常、制御された条件下でメタノールと適切な触媒を使用します .

工業生産方法

工業的な設定では、5-ヒドロキシピリジン-2-カルボン酸メチルの製造は、通常、高収率と純度を確保するために最適化された条件で、大規模な反応を行います。 このプロセスには、最終製品を得るための結晶化や精製などの工程が含まれる場合があります .

化学反応の分析

反応の種類

5-ヒドロキシピリジン-2-カルボン酸メチルは、次のような様々な化学反応を起こします。

酸化: ヒドロキシル基は、対応するケトンまたはアルデヒドを形成するために酸化することができます。

還元: エステル基は、アルコールを形成するために還元することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤がよく使用されます。

生成される主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化はケトンまたはアルデヒドを生じることがあり、一方、還元はアルコールを生じることがあります .

科学研究への応用

5-ヒドロキシピリジン-2-カルボン酸メチルは、科学研究において幅広い用途を持っています。

化学: より複雑な分子の合成におけるビルディングブロックとして使用されます。

類似化合物との比較

Similar Compounds

Methyl 5-hydroxy-2-pyridinecarboxylate: Similar in structure but may differ in specific functional groups or positions.

5-Hydroxy-2-pyridinecarboxylic acid methyl ester: Another derivative with similar properties.

Uniqueness

Methyl 5-hydroxypyridine-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit nitric oxide production sets it apart from other similar compounds .

生物活性

Methyl 5-hydroxypyridine-2-carboxylate (CAS No. 30766-12-2) is a phenolic compound derived from the stems of Mahonia fortunei. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicine and pharmacology. Research has highlighted its antimicrobial, anti-inflammatory, and antioxidant properties, making it a subject of interest for further investigation.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₇NO₃ |

| Molecular Weight | 153.14 g/mol |

| Density | 1.3 ± 0.1 g/cm³ |

| Boiling Point | 374.2 ± 22.0 °C |

| Melting Point | 193.5 - 195.5 °C |

| Flash Point | 180.1 ± 22.3 °C |

Methyl 5-hydroxypyridine-2-carboxylate exhibits several mechanisms of action that contribute to its biological activity:

- Antioxidant Activity : The compound acts as a free radical scavenger, modulating oxidative stress within cells, which is crucial for protecting against cellular damage.

- Enzyme Inhibition : It has been shown to inhibit nitric oxide (NO) production in LPS-stimulated RAW264.7 and BV2 cells, with IC50 values of approximately 115.67 μM and 118.80 μM , respectively . This inhibition suggests potential anti-inflammatory effects by reducing nitric oxide synthesis, which is often elevated during inflammatory responses.

- Signal Transduction Modulation : The compound may influence various signal transduction pathways, affecting cellular responses to external stimuli, particularly in inflammatory processes.

Antimicrobial Properties

Research indicates that Methyl 5-hydroxypyridine-2-carboxylate exhibits antimicrobial activity against various pathogens. Its structural features allow it to disrupt microbial cell membranes or inhibit essential metabolic pathways.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can significantly reduce inflammation markers in cell lines exposed to inflammatory stimuli, highlighting its potential as a therapeutic agent in treating inflammatory diseases .

Case Studies and Research Findings

- Study on Nitric Oxide Inhibition :

-

Burkholderia sp. MAK1 Bioconversion :

- A study explored the bioconversion capabilities of Burkholderia sp. MAK1 on various pyridine derivatives, including Methyl 5-hydroxypyridine-2-carboxylate.

- This biocatalyst was noted for its ability to hydroxylate pyridine derivatives, suggesting potential applications in synthetic biology and green chemistry .

Comparative Analysis with Related Compounds

| Compound Name | IC50 (μM) | Biological Activity |

|---|---|---|

| Methyl 5-hydroxypyridine-2-carboxylate | 115.67 | NO inhibition |

| Methyl 5-hydroxy-6-methoxypicolinate | Not specified | Antimicrobial and anti-inflammatory |

| 5-Hydroxypyridine-2-carboxylic acid | Not specified | Precursor for various derivatives |

特性

IUPAC Name |

methyl 5-hydroxypyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-11-7(10)6-3-2-5(9)4-8-6/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYAYXDDHGPXWTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80405832 | |

| Record name | Methyl 5-hydroxypyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30766-12-2 | |

| Record name | 2-Pyridinecarboxylic acid, 5-hydroxy-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30766-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-hydroxypyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。